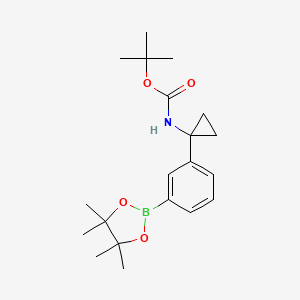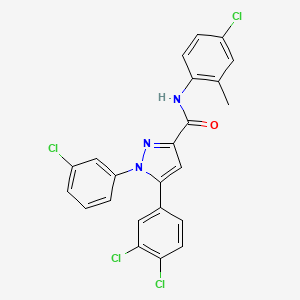
N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H15Cl4N3O and its molecular weight is 491.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiobesity Applications
Diaryl dihydropyrazole-3-carboxamides, a category that includes the subject compound, have shown promising results in the realm of antiobesity research. These compounds have been found to exhibit significant in vivo antiobesity activity, potentially related to CB1 receptor antagonism. The research explored various analogs of diaryl dihydropyrazole-3-carboxamides, focusing on their abilities to suppress appetite and reduce body weight in animal models. The results indicated that specific chemical modifications to the dihydropyrazole scaffold significantly influenced their effectiveness, with some compounds demonstrating marked body weight reduction attributed to their CB1 antagonistic activity. Additionally, favorable pharmacokinetic profiles and molecular modeling studies aligning with other known CB1 antagonists, such as rimonabant, have been observed (Srivastava et al., 2007).
Pharmacological Potency and Metabolism
The pharmacological activities and metabolic pathways of diarylpyrazoles, which include the discussed compound, are of considerable interest in scientific research. These compounds have been identified as potential cannabinoid receptor ligands with antagonist properties. One such compound, SR141716A, is recognized for its potent and selective antagonistic effects on CB1 receptors. The metabolic profiling of this group of compounds, including their structural modifications and the retention of receptor binding properties by their metabolites, has been a subject of study. The understanding of their metabolism is crucial for evaluating their therapeutic potential and safety profiles (Zhang et al., 2005).
Synthetic Methodology and Molecular Interaction
The compound's synthetic methodologies and molecular interactions have also been explored. One study focused on the reaction and synthesis processes related to diarylpyrazoles, revealing unexpected products and shedding light on the reaction mechanisms. Additionally, the molecular interaction of certain antagonists within this category with the CB1 cannabinoid receptor has been a point of investigation. This research involves understanding the conformational stability of various conformers and developing pharmacophore models to predict receptor-ligand interactions. The results of these studies have significant implications for drug design and the development of therapeutics targeting cannabinoid receptors (Shim et al., 2002).
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4N3O/c1-13-9-16(25)6-8-20(13)28-23(31)21-12-22(14-5-7-18(26)19(27)10-14)30(29-21)17-4-2-3-15(24)11-17/h2-12H,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMNSFCANHNDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

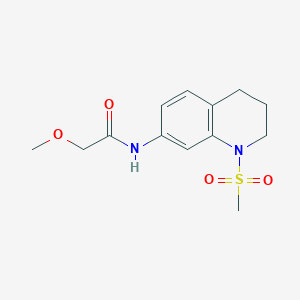
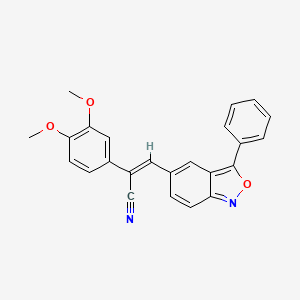
![N-(2-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2577312.png)
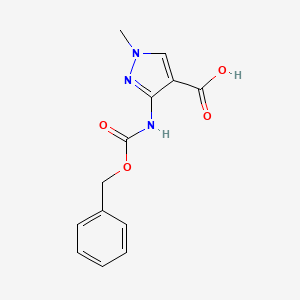
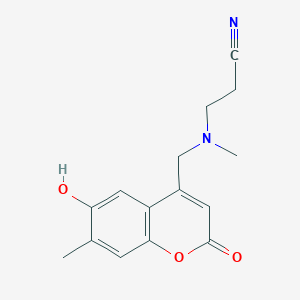

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2577321.png)
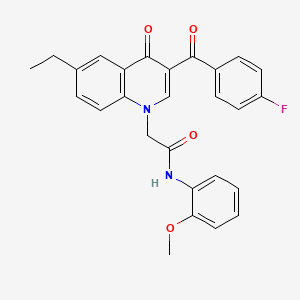

![N-(1-cyanocycloheptyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2577325.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)
![N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2577327.png)

